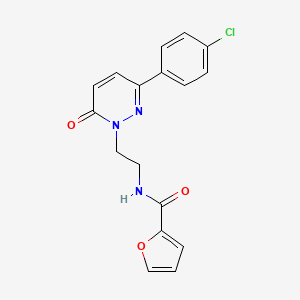

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a pyridazinone derivative characterized by a 4-chlorophenyl substituent at the pyridazine C3 position and a furan-2-carboxamide moiety linked via an ethyl chain. Its structure combines a heterocyclic pyridazinone core, known for bioactivity in medicinal chemistry, with a chlorinated aromatic ring and a polar carboxamide group.

Pyridazinones are frequently explored for their anti-inflammatory, antimicrobial, and central nervous system (CNS) activities, suggesting plausible therapeutic applications for this compound .

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)14-7-8-16(22)21(20-14)10-9-19-17(23)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBCERLQXABVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through the use of chlorinated precursors.

Linking the Pyridazinone to the Furan Ring: This step involves the formation of an ethyl bridge between the pyridazinone and the furan ring, which can be achieved through nucleophilic substitution reactions.

Final Coupling: The final coupling step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinones or other reduced species.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazinones and other reduced species.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may serve as a probe to study biological processes involving pyridazinone and furan derivatives.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can be contextualized against related pyridazinone and heterocyclic derivatives.

Structural Analogues with Pyridazine/Pyridazinone Cores

- Substituent Impact: The benzyloxy-sulfonamide derivative (5a) lacks the ethyl-furan-carboxamide linker, favoring bulkier aromatic groups. This may reduce solubility compared to the target compound’s carboxamide . Pyrazolo-pyridine derivatives (e.g., from ) replace the pyridazinone core with a fused pyrazole-pyridine system, altering electronic properties and steric hindrance.

Pharmacological Relevance

- Target Compound : The furan-carboxamide group may enhance binding to enzymes or receptors via hydrogen bonding, while the 4-chlorophenyl group could modulate CNS penetration (analogous to compounds like BD 1008 and BD 1047, which feature dichlorophenyl groups for σ-receptor affinity) .

- Comparison with Pyridazinone Sulfonamides: Sulfonamide-containing analogues (e.g., 5a) are typically associated with diuretic or carbonic anhydrase inhibitory activity, whereas carboxamide derivatives may diverge toward kinase or protease inhibition .

Research Findings and Implications

- Metabolic Stability : The furan ring may confer resistance to oxidative metabolism compared to phenyl or pyrimidine substituents (e.g., in ), though this requires experimental validation.

- Activity Prediction : Based on analogues like BD 1008 , the 4-chlorophenyl group could position this compound for exploration in neuropathic pain or antipsychotic drug development.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1219584-39-0 |

| Molecular Formula | C22H20ClN3O4S |

| Molecular Weight | 457.9 g/mol |

| Appearance | Powder |

The compound features a furan carboxamide structure with a chlorophenyl group and a pyridazinone moiety, contributing to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, flavonoids derived from similar structures exhibited significant cytotoxic effects against human non-small cell lung cancer (A549) cells. The IC50 values for these compounds ranged from 0.46 µM to 6.34 µM, indicating strong inhibitory activity compared to standard treatments like 5-fluorouracil (5-FU) .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis via mitochondrial pathways. Specifically, compounds were found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax and activating caspase-3 .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Compounds with similar structural features have demonstrated promising antifungal and antitubercular activities. For example, derivatives containing the pyrazole scaffold were effective against various pathogenic fungi and Mycobacterium tuberculosis strains .

Pharmacological Studies

In pharmacological evaluations, compounds exhibiting the oxopyridazine structure have been reported to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities. This interaction is crucial for the therapeutic efficacy of these compounds in treating various diseases .

Study 1: Anticancer Activity Evaluation

A study focused on synthesizing and evaluating the anticancer properties of various flavonol derivatives showed that compounds with halogen substitutions at specific positions exhibited enhanced activity against A549 cells. The most potent derivatives had IC50 values significantly lower than those of established chemotherapeutics .

Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antifungal activity of pyrazole derivatives similar to this compound. The results indicated that certain derivatives displayed substantial efficacy against multiple fungal strains and were effective against Mycobacterium tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.